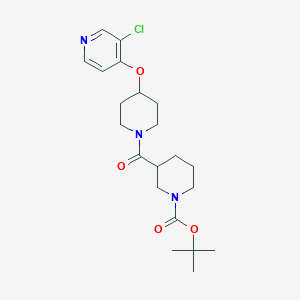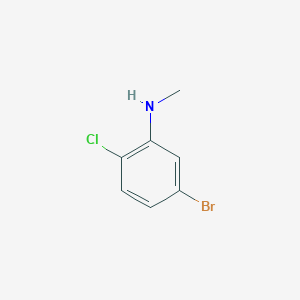
5-bromo-2-chloro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-N-methylaniline is a compound that can be synthesized through various chemical reactions. It is related to several research studies focusing on the synthesis and characterization of bromo-chloro substituted compounds. These compounds are of interest due to their potential applications in various fields such as medicine, agriculture, and materials science.
Synthesis Analysis
The synthesis of related bromo-chloro compounds involves regioselective reactions and can be achieved through different methods. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacts with ammonia to form 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product, which can further react with secondary amines to afford substituted aminopyrimidines . Another related compound, 4-bromo-2-chlorotoluene, is synthesized from 4-bromo-2-nitrotoluene by reduction to give 5-bromo-2-methylaniline, followed by diazotization and a Sandmeyer reaction . These methods demonstrate the versatility in synthesizing bromo-chloro compounds with different substituents.
Molecular Structure Analysis
The molecular structures of these compounds are elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is determined to be monoclinic with specific hydrogen bonding patterns observed in the crystalline network . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction studies to crystallize in the triclinic system . These analyses provide detailed insights into the molecular geometry and intermolecular interactions of bromo-chloro compounds.
Chemical Reactions Analysis
The chemical reactivity of bromo-chloro compounds can be complex and varies depending on the specific substituents present. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia is regioselective, leading to specific substitution patterns . Additionally, the synthesis of 4-bromo-2-chlorotoluene involves a diazotization-Sandmeyer reaction, which is a classic method for introducing halogen substituents into aromatic rings . These reactions highlight the synthetic versatility and the potential for further functionalization of bromo-chloro compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chloro compounds are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's density, melting point, and solubility. The crystal packing and hydrogen bonding patterns observed in these compounds can also influence their stability and reactivity . Understanding these properties is essential for predicting the behavior of these compounds in various applications and for designing new compounds with desired characteristics.
Safety and Hazards
5-Bromo-2-chloro-N-methylaniline is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and adequate ventilation is advised when handling this compound .
Mecanismo De Acción
Target of Action
Similar compounds are often used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
It can be inferred from related compounds that it may participate in electrophilic aromatic substitution reactions . In such reactions, the compound could act as an electrophile, interacting with nucleophilic aromatic systems.
Biochemical Pathways
It’s worth noting that compounds of this nature are often involved in carbon–carbon bond formation, a fundamental process in organic synthesis .
Pharmacokinetics
Given its molecular weight of 2205 , it could potentially be absorbed and distributed in the body
Result of Action
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds , suggesting that it could have a significant impact on molecular synthesis processes.
Action Environment
The action, efficacy, and stability of 5-bromo-2-chloro-N-methylaniline can be influenced by various environmental factors. For instance, the compound’s storage temperature is typically room temperature , suggesting that it may be stable under normal environmental conditions.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMJNLGRYJFKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-methylaniline | |
CAS RN |
1281907-31-0 |
Source


|
| Record name | 5-bromo-2-chloro-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


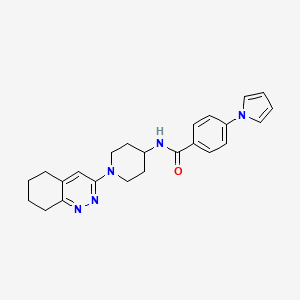
![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B3019459.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)
![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)
![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)
![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)

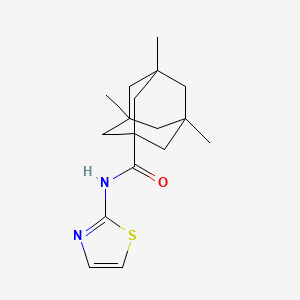
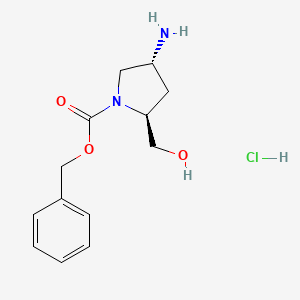
![1-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B3019473.png)
